Heptaibin

抗菌活性 MIC 革兰氏阳性菌

Researchers face inconsistent bioactivity when substituting peptaibol antibiotics. Heptaibin offers validated differentiation: broad-spectrum antibacterial/fungal action (MIC 8-50 µg/mL) with proven non-hemolytic profile and high protease stability-unlike Alamethicin. Ideal as a reference standard for membrane interaction studies or stability controls. • Quantified MIC values against Gram-positive pathogens • Mixed 3₁₀-/α-helical conformer for structure-activity studies • Reliable supply for in vitro head-to-head comparisons

Molecular Formula C76H118N16O19
Molecular Weight 1559.8 g/mol
Cat. No. B15560843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptaibin
Molecular FormulaC76H118N16O19
Molecular Weight1559.8 g/mol
Structural Identifiers
InChIInChI=1S/C76H118N16O19/c1-41(2)32-50(81-55(98)37-78-62(104)56(42(3)4)83-64(106)71(8,9)88-67(109)74(14,15)89-65(107)72(10,11)85-59(101)51(79-43(5)94)34-45-28-24-21-25-29-45)58(100)84-73(12,13)66(108)90-76(18,19)69(111)91-38-47(95)35-52(91)60(102)82-49(30-31-54(77)97)57(99)86-75(16,17)68(110)92-39-48(96)36-53(92)61(103)87-70(6,7)63(105)80-46(40-93)33-44-26-22-20-23-27-44/h20-29,41-42,46-53,56,93,95-96H,30-40H2,1-19H3,(H2,77,97)(H,78,104)(H,79,94)(H,80,105)(H,81,98)(H,82,102)(H,83,106)(H,84,100)(H,85,101)(H,86,99)(H,87,103)(H,88,109)(H,89,107)(H,90,108)/t46-,47+,48+,49-,50?,51-,52-,53-,56?/m0/s1
InChIKeyOESVNVWXOTVKHT-ILZKSTJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptaibin Overview


Heptaibin(CAS: 291311-47-2)是一种从菌株 Emericellopsis sp. BAUA8289 中分离的天然肽醇抗生素 [1]。该化合物属于中等长度肽醇类(peptaibiotics),一级结构由14个氨基酸残基组成,分子式为C76H118N16O19,分子量约为1559.87 g/mol 。其最显著的特征是对革兰氏阳性细菌(如金黄色葡萄球菌)和多种真菌具有可量化的抗菌活性 [2][3]。

Antimicrobial Screening
Supports Gram-positive and fungal MIC profiling studies
Protease Stability
Enables stability assays in complex biomatrices
Membrane Selectivity
Model for membrane-peptide interaction research

Why Heptaibin Cannot Be Substituted


尽管Heptaibin属于肽醇类抗生素,但将同类别或结构相近的化合物视为可互换的“通用替代品”在科学研究中存在高风险 [1]。关键区别在于其经过实验验证的独特性能组合:Heptaibin不仅表现出广谱抗菌活性(MIC值范围8-50 µg/mL),更关键的是,它具有高蛋白酶稳定性、非溶血性以及对革兰氏阳性菌膜模型的高度选择性渗透 [2]。这些特性并非所有肽醇类化合物所共有。例如,作为肽醇原型化合物的Alamethicin,其已知的作用机制(在膜上形成孔道)与Heptaibin的选择性渗透作用存在差异 [3]。因此,简单地用其他肽醇替代Heptaibin,会引入不可预知的实验变量,如活性差异、毒性风险或作用机制的改变,从而可能导致错误的研究结论。

Membrane Selectivity Mismatch
Alamethicin and other peptaibols may exhibit distinct membrane permeation profiles that do not replicate Heptaibin selectivity.
Protease Stability Variation
Many linear antimicrobial peptides lack the high protease resistance reported for Heptaibin, altering degradation kinetics.
Spectrum of Activity Differences
Single-target antibiotics such as daptomycin do not provide the dual antifungal and anti-Gram-positive profile.

Heptaibin Quantitative Evidence


Antimicrobial Spectrum Profile

Heptaibin 对一系列病原体表现出明确的抗菌活性。其 MIC 值已被量化,并与同类化合物进行了比较 [1]。对于革兰氏阳性菌金黄色葡萄球菌,其 MIC 为 8 μg/mL;对于真菌(如曲霉属、白色念珠菌、新型隐球菌),其 MIC 范围为 13-32 μg/mL;对假小杆线虫活性中等,MIC 为 50 μg/mL [2]。与之相比,临床常用的肽类抗生素达托霉素(Daptomycin)对金黄色葡萄球菌的 MIC 通常在 0.25-1 μg/mL 范围内 [3]。虽然达托霉素效力更强,但 Heptaibin 的独特价值在于其同时具备抗真菌和抗革兰氏阳性菌的双重活性,这是达托霉素所不具备的。

Antimicrobial Spectrum
Head-to-head
S. aureus MIC 8 μg/mL vs. daptomycin 0.25–1 μg/mL; antifungal MIC 13–32 μg/mL
Supports dual-spectrum antimicrobial screening context
Antifungal activity not shared by comparator; class-specific review needed
抗菌活性 MIC 革兰氏阳性菌 真菌

Protease Stability

Heptaibin 的一个关键差异化特征是它对蛋白水解酶降解的高度稳定性 [1]。这一发现是在2011年的一项研究中,通过对合成Heptaibin进行详细的构象分析和稳定性测试后确立的 [2]。相比之下,许多天然存在的线性抗菌肽在生理环境下会迅速被蛋白酶降解,半衰期极短,严重限制了其应用 [3]。Heptaibin 的稳定性归因于其独特的混合 3₁₀-/α-螺旋构象,该构象提供了显著的两亲性特征,使其结构更稳定,不易被蛋白酶识别和切割 [4]。

Protease Stability
Class-level
Reported resistance to proteolytic degradation
Supports stability screening context
Class-level inference; quantitative degradation data to verify
蛋白酶稳定性 肽类抗生素 结构生物学 药物代谢

Membrane Selectivity

Heptaibin 在膜选择性方面表现出优于同类化合物的特性。荧光泄漏实验表明,合成Heptaibin能够选择性地破坏模仿革兰氏阳性菌(金黄色葡萄球菌)表面的 DOPG/CL SUV 模型膜,而对其他膜模型的渗透性较低 [1][2]。这一发现与其抗革兰氏阳性菌活性数据高度吻合 [3]。相比之下,其他肽醇如Alamethicin,其作用机制通常涉及在膜上形成电压依赖性通道,选择性可能不同 [4]。Heptaibin 的这种选择性降低了其对哺乳动物细胞的潜在毒性,这在非溶血性实验中也得到了证实 [5]。

Membrane Selectivity
Head-to-head
Reported higher leakage in DOPG/CL SUV (Gram-positive mimic) vs. other membrane models
Supports selective targeting assay context
Consistent with non-hemolytic profile; model-dependent
膜选择性 荧光泄漏实验 小单层囊泡 作用机制

Heptaibin Research & Industrial Applications


Broad-Spectrum Antibacterial Research Tool

鉴于 Heptaibin 对多种病原体具有明确的 MIC 值 [1],它可作为研究广谱抗菌剂作用机制的标准参照化合物。研究人员可以在体外实验中,将 Heptaibin 与其他已知抗菌化合物进行头对头比较,以评估新化合物在抗菌谱和效力上的优劣。

SAR Studies of Membrane-Active Peptides

Heptaibin 已明确的稳定螺旋构象(混合 3₁₀-/α-螺旋)和膜选择性 [1][2] 使其成为研究肽类抗生素结构与膜相互作用关系的理想模型。研究人员可以合成 Heptaibin 的类似物,通过改变特定氨基酸残基来研究其对抗菌活性、膜选择性和稳定性的影响,从而指导更优肽类药物的理性设计。

In Vitro Stability Assessment Model

由于 Heptaibin 被证实具有高度的蛋白酶稳定性 [1],它可以作为评估新型肽类药物或前药在生理环境(如血清、组织匀浆)中稳定性的阳性对照。通过与 Heptaibin 的稳定性进行比较,可以快速判断候选化合物是否具有足够长的半衰期以支持其后续开发。

Application
Selection Property
Validation Focus
Antimicrobial Spectrum Studies
Broad-spectrum activity profile (Gram+ & fungal)
MIC screening across target pathogen panels
Membrane-Active Peptide SAR
Conformational stability and membrane selectivity
Leakage assay and structure-activity correlation
Protease Stability Assessment
Enzymatic degradation resistance
Stability benchmarking in biofluids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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